molecular formula C9H18N2O B13176028 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol

Katalognummer: B13176028
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: VZSFAHZAYHYZJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol is a compound that features a piperidine ring substituted with an aminomethyl group on a cyclopropyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropylamine derivative, the compound can be synthesized through a series of reactions including amination and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: Compounds like piperidinone and spiropiperidines share structural similarities.

    Cyclopropylamines: Compounds with cyclopropyl and amine groups.

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

3-[1-(aminomethyl)cyclopropyl]piperidin-3-ol

InChI

InChI=1S/C9H18N2O/c10-6-8(3-4-8)9(12)2-1-5-11-7-9/h11-12H,1-7,10H2

InChI-Schlüssel

VZSFAHZAYHYZJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)(C2(CC2)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.